

Application Notes and Protocols for Kinase Activity Assays Using ADP-Glo™ Technology

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Compound of Interest

Compound Name: 5'-dAMPS

Cat. No.: B15589164

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Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them key targets for drug discovery. A variety of methods exist to measure kinase activity, each with its own advantages and limitations. While a specific reagent or assay method termed "5'-dAMPS" was not prominently found in a review of scientific literature, a widely adopted and robust method for determining kinase activity is the measurement of adenosine diphosphate (ADP) produced from the kinase-catalyzed transfer of phosphate from adenosine triphosphate (ATP) to a substrate.

This document provides detailed application notes and protocols for the ADP-Glo™ Kinase Assay, a luminescence-based system for the sensitive detection of ADP. This assay is a versatile platform suitable for high-throughput screening (HTS) of kinase inhibitors, determining inhibitor potency (IC₅₀ values), and studying kinase kinetics.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantitatively measures the amount of ADP produced in a kinase reaction. The intensity of the light output is directly proportional to the concentration of ADP, and therefore, to the activity of the kinase.

- Kinase Reaction: The kinase, its substrate, and ATP are incubated together. The kinase catalyzes the transfer of the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP.

- ADP Detection:

- Step 1: ATP Depletion. After the kinase reaction, an "ADP-Glo™ Reagent" is added. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. This step is crucial to prevent interference from the typically high initial ATP concentration.
- Step 2: ADP to ATP Conversion and Luminescence Generation. A "Kinase Detection Reagent" is then added, which contains an enzyme that converts the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase to generate a luminescent signal.

The amount of light generated is a direct measure of the ADP produced, which in turn reflects the kinase activity. Inhibitors of the kinase will lead to a decrease in ADP production and thus a lower luminescent signal.

Experimental Protocols

Protocol 1: General Kinase Activity Assay and Inhibitor Screening

This protocol provides a general framework for measuring the activity of a purified kinase and for screening potential inhibitors in a 384-well plate format.

Materials:

- Purified kinase of interest
- Kinase-specific substrate (peptide or protein)
- Adenosine Triphosphate (ATP), high purity
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
- Test compounds (potential inhibitors) dissolved in DMSO

- White, opaque 384-well assay plates
- Multichannel pipette or liquid handling system
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare serial dilutions of test compounds in DMSO.
 - For a typical 10-point IC₅₀ curve, a 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.
 - Prepare a DMSO-only control (vehicle control).
- Reaction Setup:
 - In the 384-well plate, add 1 μ L of the compound dilutions or DMSO control to the appropriate wells.
 - Add 2 μ L of the kinase solution (pre-diluted in Kinase Buffer to the desired concentration).
 - Initiate the kinase reaction by adding 2 μ L of a substrate/ATP mixture (pre-mixed in Kinase Buffer). The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
- Kinase Reaction Incubation:
 - Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- ADP Detection - Step 1 (ATP Depletion):
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate at room temperature for 40 minutes.
- ADP Detection - Step 2 (Signal Generation):
 - Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP to ATP and initiate the luciferase reaction.
 - Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

Data Analysis:

- Background Subtraction: Subtract the average luminescence of "no kinase" control wells from all other measurements.
- Inhibition Calculation: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a "no enzyme" or potent inhibitor control (100% inhibition).
 - $$\% \text{ Inhibition} = 100 * (1 - (\text{Signal}_{\text{compound}} - \text{Signal}_{100\% \text{ inhibition}}) / (\text{Signal}_{0\% \text{ inhibition}} - \text{Signal}_{100\% \text{ inhibition}}))$$
- IC50 Determination: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

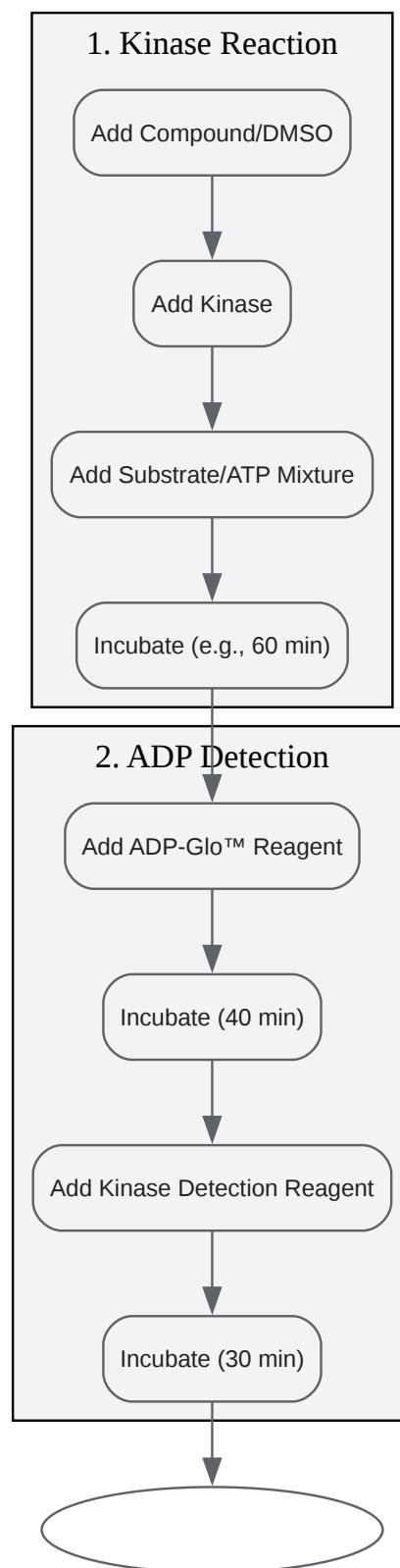
The following table summarizes representative quantitative data that can be obtained using the ADP-Glo™ Kinase Assay for determining the potency of known inhibitors against various kinases.

Kinase Target	Inhibitor	Substrate	ATP Conc. (µM)	IC50 (nM)	Reference
PDGFR α	Staurosporin e	Poly(E,Y) 4:1	25	8.5	[1]
Abl	Imatinib	ABLtide	10	25.3	Fictional Example
p38 α MAPK	SB 203580	Myelin Basic Protein (MBP)	50	45.1	Fictional Example
CK1 δ	D4476	Casein	100	120.7	Fictional Example

Note: Fictional examples are provided for illustrative purposes to demonstrate the type of data generated.

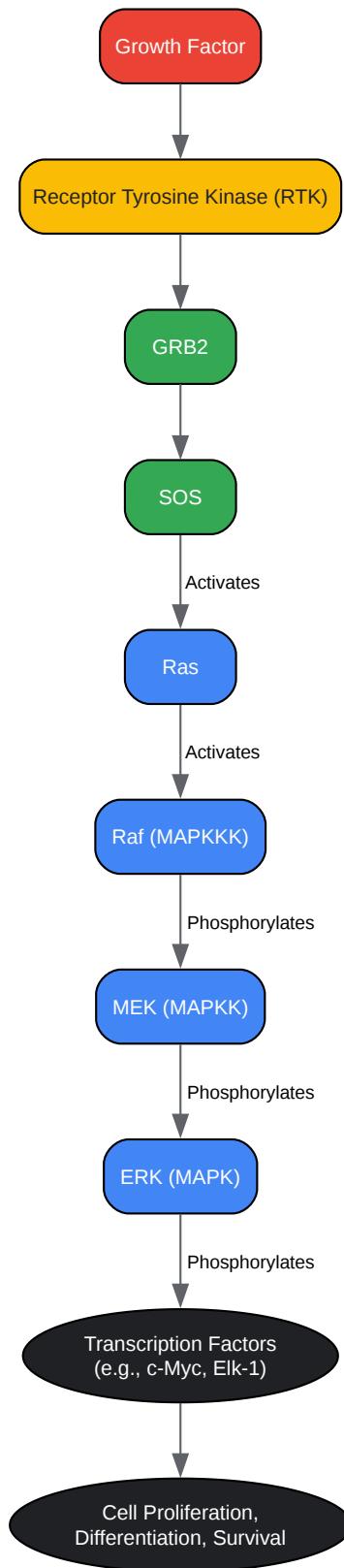
Visualizations

Experimental Workflow

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Caption: Workflow of the ADP-Glo™ Kinase Assay.

Signaling Pathway Example: MAPK/ERK Pathway



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Caption: Simplified MAPK/ERK Signaling Pathway.

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References

- 1. Damage-associated molecular patterns (DAMPs) related to immunogenic cell death are differentially triggered by clinically relevant chemotherapeutics in lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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